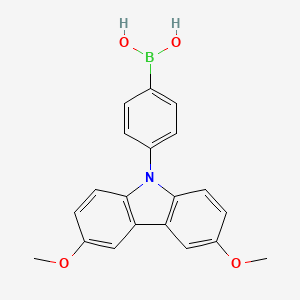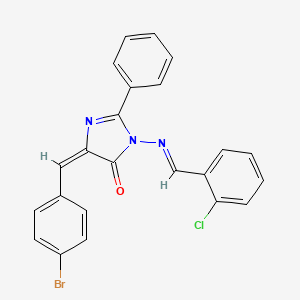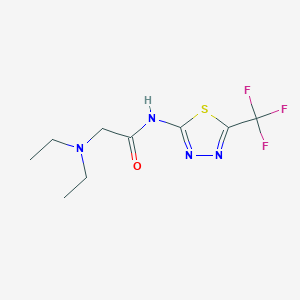
2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of diethylamine with a suitable precursor containing the 5-(trifluoromethyl)-1,3,4-thiadiazole moiety. One common method involves the use of 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole as a starting material, which reacts with diethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism of action of 2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
5-Trifluoromethyl-1,2,3-triazoles: These compounds also contain a trifluoromethyl group and are used in similar applications, including pharmaceuticals and materials science.
Trifluoromethylpyridines: These compounds are used in agrochemicals and pharmaceuticals, similar to 2-(Diethylamino)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
221647-47-8 |
|---|---|
分子式 |
C9H13F3N4OS |
分子量 |
282.29 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C9H13F3N4OS/c1-3-16(4-2)5-6(17)13-8-15-14-7(18-8)9(10,11)12/h3-5H2,1-2H3,(H,13,15,17) |
InChI 键 |
JXBVDNXPKJVKGI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NC1=NN=C(S1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


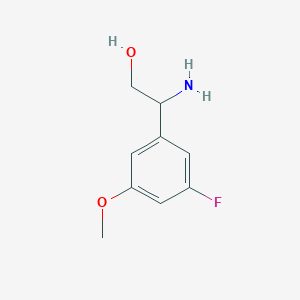
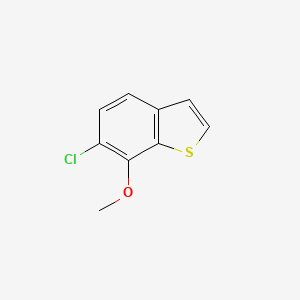
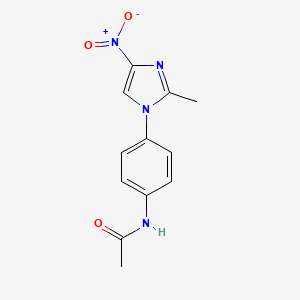
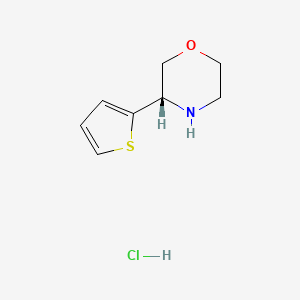
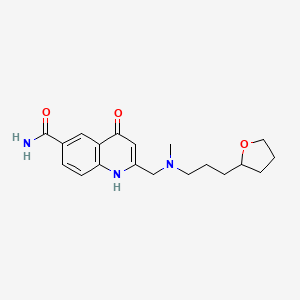

![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
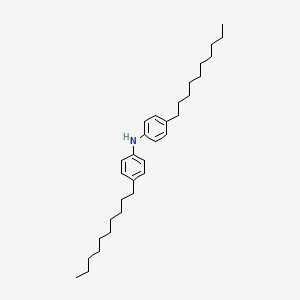
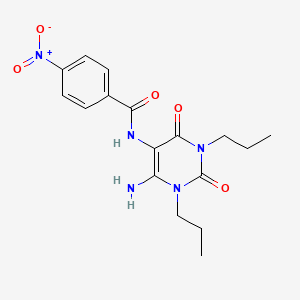

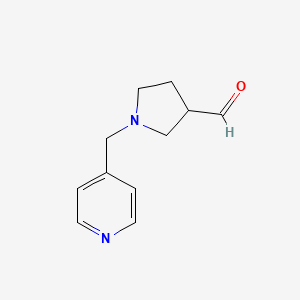
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)
